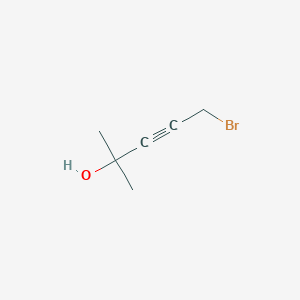

5-Bromo-2-methyl-3-pentyn-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9BrO |

|---|---|

Molecular Weight |

177.04 g/mol |

IUPAC Name |

5-bromo-2-methylpent-3-yn-2-ol |

InChI |

InChI=1S/C6H9BrO/c1-6(2,8)4-3-5-7/h8H,5H2,1-2H3 |

InChI Key |

SETCXRSLHABWNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CCBr)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Methyl 3 Pentyn 2 Ol and Analogous Structures

Strategies for Alkynol Moiety Construction

The formation of the 2-methyl-3-pentyn-2-ol (B1615984) backbone is a critical step in the synthesis of the target molecule. This can be achieved through several reliable methods, primarily involving the creation of the carbon-carbon triple bond and the tertiary alcohol functionality.

Nucleophilic Addition of Acetylides to Carbonyl Compounds

A cornerstone in the synthesis of propargyl alcohols is the nucleophilic addition of a metal acetylide to a carbonyl compound. This reaction, widely known as the Favorskii reaction, provides a direct and efficient route to alkynols. researchgate.netgoogle.com The general mechanism involves the deprotonation of a terminal alkyne by a strong base to form a highly nucleophilic acetylide anion, which then attacks the electrophilic carbon of a ketone or aldehyde. researchgate.net

For the synthesis of the 2-methyl-3-pentyn-2-ol scaffold, propyne (B1212725) is reacted with a suitable base to form the propynyl (B12738560) anion. This is followed by the addition of acetone (B3395972), which serves as the electrophilic carbonyl component. The subsequent workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

A common industrial method for the synthesis of the closely related 2-methyl-3-butyn-2-ol (B105114) involves the reaction of acetylene (B1199291) with acetone in the presence of a base like potassium hydroxide (B78521). researchgate.net This reaction can be adapted for the synthesis of 2-methyl-3-pentyn-2-ol by substituting acetylene with propyne.

Table 1: Reagents and Conditions for Favorskii Reaction

| Reactants | Base | Solvent | Product |

| Propyne, Acetone | Potassium Hydroxide (KOH) | Liquid Ammonia | 2-Methyl-3-pentyn-2-ol |

| Propyne, Acetone | Sodium Amide (NaNH2) | Tetrahydrofuran (B95107) (THF) | 2-Methyl-3-pentyn-2-ol |

Synthesis of Propargyl Alcohol Derivatives from Allyl Alcohol Derivatives via Halogenation-Elimination Sequences

An alternative strategy for constructing the alkynyl moiety involves the transformation of an alkene into an alkyne. This can be accomplished through a sequence of halogenation followed by double dehydrohalogenation. Starting with a suitable allyl alcohol derivative, this method provides a pathway to the desired propargyl alcohol.

A one-pot procedure for the synthesis of propargyl alcohol derivatives from allyl alcohol derivatives has been developed. scispace.com This process involves the bromination of the double bond of an allyl alcohol to form a dibromo derivative. Subsequent treatment with a strong base induces a double elimination of hydrogen bromide (HBr) to form the alkyne. scispace.com

For the synthesis of 2-methyl-3-pentyn-2-ol, a suitable starting material would be 2-methyl-3-penten-2-ol. The synthetic sequence is as follows:

Bromination: The 2-methyl-3-penten-2-ol is treated with bromine (Br2) to form the vicinal dibromide, 3,4-dibromo-2-methyl-pentan-2-ol.

Double Dehydrobromination: The dibromide is then subjected to a strong base, such as sodium amide (NaNH2) or potassium hydroxide (KOH), to eliminate two equivalents of HBr, resulting in the formation of the triple bond and yielding 2-methyl-3-pentyn-2-ol.

The choice of base and reaction conditions is crucial to favor the elimination reaction and avoid side reactions. The use of a one-pot method where both steps are carried out sequentially in the same reaction vessel can improve efficiency. scispace.com

Selective Bromination Approaches for Alkyne and Alkynol Systems

Once the 2-methyl-3-pentyn-2-ol backbone is synthesized, the next critical step is the selective introduction of a bromine atom at the terminal carbon of the alkyne.

Regioselective Introduction of Bromine

The regioselective bromination of a terminal alkyne is essential to produce 5-Bromo-2-methyl-3-pentyn-2-ol. A common and effective reagent for this transformation is N-bromosuccinimide (NBS). orgsyn.org NBS is a convenient source of electrophilic bromine and is often used for the halogenation of various organic substrates, including alkynes.

The reaction of a terminal alkyne with NBS typically requires a catalyst to facilitate the regioselective addition of bromine to the terminal carbon. Silver nitrate (B79036) (AgNO₃) is a commonly used catalyst in these reactions.

Table 2: Conditions for Regioselective Bromination of Terminal Alkynes

| Alkyne | Brominating Agent | Catalyst | Solvent | Product |

| Terminal Alkyne | N-Bromosuccinimide (NBS) | Silver Nitrate (AgNO₃) | Acetone | 1-Bromoalkyne |

| Terminal Alkyne | N-Bromosuccinimide (NBS) | - | Carbon Tetrachloride (CCl₄) | 1-Bromoalkyne |

The reaction proceeds via an electrophilic addition mechanism where the silver cation is thought to activate the alkyne towards attack by the bromine of NBS.

Consideration of Oxidative Halogenation in Related Terminal Alkyne Systems

Oxidative halogenation provides another route to terminal haloalkynes. In this process, a halogen source and an oxidant are used to generate a reactive halogenating species. organic-chemistry.org For the bromination of terminal alkynes, a system consisting of a bromide salt (e.g., NaBr) and an oxidant can be employed.

One such system utilizes chloramine-B as the oxidant in the presence of sodium bromide. This method has been shown to produce 1-bromoalkynes in good yields under mild conditions. organic-chemistry.org The mechanism is believed to involve the in-situ generation of an electrophilic bromine species that reacts with the terminal alkyne.

Convergent Synthesis Approaches to this compound

For this compound, a convergent approach could involve the synthesis of two key fragments: a brominated alkyne and a carbonyl compound. However, a more practical convergent strategy for this particular molecule would be a two-step linear synthesis that is highly efficient at each step, effectively functioning as a convergent process.

This can be conceptualized as follows:

Fragment A Synthesis: Preparation of the 2-methyl-3-pentyn-2-ol backbone via the Favorskii reaction as described in section 2.1.1. This step efficiently assembles the majority of the carbon framework and the alcohol functionality.

Fragment B Introduction (Functionalization): The selective bromination of the terminal alkyne of the pre-formed backbone, as detailed in section 2.2.1.

This approach, while linear, embodies the principles of convergence by building a complex core in the first step and then performing a highly specific functionalization. This is often more practical for smaller molecules where the synthesis of two separate, complex fragments for later coupling is not necessary.

Organometallic Reagent Mediated Syntheses with Brominated Precursors (e.g., Grignard Chemistry from Propargyl Bromide Derived Dianions)

A primary and effective method for the synthesis of the carbon skeleton of this compound involves the use of organometallic reagents, particularly Grignard reagents derived from brominated precursors. The general strategy is a two-step process: first, the formation of a tertiary propargylic alcohol, followed by the introduction of the bromine atom at the terminal position of the alkyne.

Step 1: Synthesis of 2-Methyl-3-pentyn-2-ol via Grignard Reaction

The initial step involves the reaction of a propargyl Grignard reagent with a ketone, in this case, acetone, to form the tertiary alcohol, 2-methyl-3-pentyn-2-ol. The propargyl Grignard reagent is typically prepared in situ from propargyl bromide (3-bromo-1-propyne) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemspider.com To prevent the rearrangement of the propargyl Grignard reagent to its allenic or internal alkyne isomers, the reaction is often carried out at low temperatures. chemspider.com

The subsequent addition of acetone to the freshly prepared Grignard reagent results in a nucleophilic attack on the carbonyl carbon, leading to the formation of the desired tertiary propargylic alcohol after an aqueous workup.

General Reaction Scheme:

Grignard Reagent Formation: HC≡CCH₂Br + Mg → HC≡CCH₂MgBr

Addition to Ketone: HC≡CCH₂MgBr + (CH₃)₂CO → (CH₃)₂C(OH)C≡CCH₃

Table 1: Reaction Conditions for the Synthesis of 2-Methyl-3-pentyn-2-ol

| Parameter | Condition | Reference |

| Grignard Precursor | Propargyl bromide (3-bromo-1-propyne) | chemspider.com |

| Metal | Magnesium turnings | chemspider.com |

| Solvent | Anhydrous diethyl ether or THF | chemspider.com |

| Ketone | Acetone | libretexts.org |

| Reaction Temperature | Maintained at low temperatures (e.g., 0-10°C) | chemspider.com |

| Workup | Aqueous ammonium (B1175870) chloride solution | chemspider.com |

| Typical Yield | 60-80% | chemspider.com |

Step 2: Terminal Bromination of 2-Methyl-3-pentyn-2-ol

The second step to achieve the target molecule, this compound, is the selective bromination of the terminal alkyne of the previously synthesized 2-methyl-3-pentyn-2-ol. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (AgNO₃) in a suitable solvent like acetone. reddit.com This method is known for its mild reaction conditions and good yields for the synthesis of 1-bromoalkynes. organic-chemistry.org

General Reaction Scheme:

(CH₃)₂C(OH)C≡CH + NBS --(AgNO₃ catalyst)--> (CH₃)₂C(OH)C≡CBr

Table 2: Conditions for Terminal Bromination of 2-Methyl-3-pentyn-2-ol

| Parameter | Condition | Reference |

| Starting Material | 2-Methyl-3-pentyn-2-ol | |

| Brominating Agent | N-Bromosuccinimide (NBS) | reddit.commasterorganicchemistry.com |

| Catalyst | Silver nitrate (AgNO₃) | reddit.com |

| Solvent | Acetone | reddit.com |

| Reaction Temperature | Room temperature | reddit.com |

| Typical Yield | Good to excellent | organic-chemistry.org |

Multi-Component and One-Pot Methodologies for Related Haloalkynols

While the stepwise synthesis described above is a robust method, there is a continuous drive in organic synthesis to develop more efficient one-pot and multi-component reactions. These approaches offer advantages such as reduced reaction times, lower costs, and less waste generation.

For the synthesis of tertiary propargylic alcohols, a related one-pot approach is the Favorskii reaction. researchgate.net This reaction typically involves the condensation of a ketone with a terminal alkyne in the presence of a strong base, such as potassium hydroxide. In the context of analogous structures to this compound, one could envision a one-pot reaction where a brominated alkyne is reacted with a ketone. However, the strong basic conditions of the Favorskii reaction might lead to side reactions with the bromo-substituted alkyne, such as elimination or substitution.

Another strategy involves the Barbier-type reaction, which is a one-pot variation of the Grignard reaction where the organometallic reagent is generated in the presence of the carbonyl substrate. nih.gov This has been successfully applied to the propargylation of aldehydes and ketones. organic-chemistry.org An indium-mediated Barbier-Grignard-type reaction using propargyl bromide has been reported to proceed in water, highlighting a greener synthetic route. nih.gov

While a specific multi-component reaction for the direct synthesis of this compound is not widely documented, the principles of multi-component reactions are being increasingly applied to the synthesis of complex molecules. For instance, multi-component reactions have been used to synthesize various furan (B31954) and pyrrole (B145914) derivatives. google.com The development of a one-pot or multi-component reaction that combines a brominated propargyl source, a ketone, and potentially other components to directly yield a haloalkynol remains an area of interest for synthetic chemists.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Description | Advantages | Disadvantages |

| Stepwise Grignard Synthesis | Two-step process involving Grignard reaction followed by bromination. | Reliable, high-yielding, and well-established. | Requires isolation of intermediate, longer overall reaction time. |

| Favorskii Reaction (Analogous) | One-pot reaction of a ketone and a terminal alkyne with a strong base. | One-pot, potentially more atom-economical. | Harsh basic conditions may not be compatible with a bromo-substituent. |

| Barbier-Type Reaction (Analogous) | One-pot generation of the organometallic reagent in the presence of the carbonyl compound. | One-pot, milder conditions in some cases (e.g., indium-mediated). | Compatibility with brominated precursors needs to be established for the specific target. |

Reactivity and Mechanistic Investigations of 5 Bromo 2 Methyl 3 Pentyn 2 Ol

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in 5-Bromo-2-methyl-3-pentyn-2-ol is a region of high electron density, making it susceptible to attack by electrophiles. The presence of the adjacent electron-withdrawing bromomethyl group also influences its reactivity, rendering it susceptible to nucleophilic attack under certain conditions.

Electrophilic Addition Reactions (e.g., Halogenation)

Alkynes, like alkenes, undergo electrophilic addition reactions. The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to an alkyne typically proceeds through a bridged halonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com This mechanism dictates the stereochemical outcome of the reaction. The initial attack of the alkyne's π-bond on the halogen molecule leads to the formation of a cyclic halonium ion. Subsequent backside attack by the halide anion (X⁻) on one of the carbons of the bridged intermediate results in anti-addition across the triple bond. youtube.com

When one equivalent of a halogen is added to this compound, the expected product is the trans-dihaloalkene. masterorganicchemistry.comchemistrysteps.com The reaction is stereoselective, predominantly yielding the E-isomer.

Reaction Scheme: Monohalogenation

This compound + X₂ → (E)-4,5-Dibromo-5-X-2-methyl-3-penten-2-ol

If an excess of the halogenating agent is used, a second addition reaction can occur on the resulting haloalkene. This second addition also proceeds via a halonium ion and results in the formation of a tetrahaloalkane. masterorganicchemistry.com

Reaction Scheme: Dihalogenation

(E)-4,5-Dibromo-5-X-2-methyl-3-penten-2-ol + X₂ → 3,3,4,5-Tetrabromo-5-X-2-methyl-pentan-2-ol

It is noteworthy that alkynes generally react more slowly than alkenes with electrophilic halogens. masterorganicchemistry.com However, it is possible, by controlling the stoichiometry, to isolate the dihaloalkene intermediate. youtube.com

Nucleophilic Addition Pathways to Functionalized Alkenes

While the alkyne bond is electron-rich, the presence of the adjacent electron-withdrawing bromine atom polarizes the triple bond, creating an electrophilic site at the β-carbon (C4). This allows for nucleophilic conjugate addition, also known as Michael or 1,4-addition. makingmolecules.comwikipedia.orglumenlearning.comlibretexts.org In this pathway, a nucleophile attacks the β-carbon, and the resulting negative charge is delocalized onto the α-carbon before protonation, leading to a functionalized alkene. wikipedia.org

General Mechanism of Nucleophilic Conjugate Addition

Nucleophilic Attack: A soft nucleophile (e.g., thiolates, amines, enolates) attacks the β-carbon of the polarized alkyne.

Protonation: The resulting vinyl carbanion or its resonant equivalent is protonated by a proton source (e.g., solvent), yielding the final functionalized alkene.

This reaction manifold provides a route to various substituted alkenes. The choice of nucleophile determines the nature of the substituent introduced. For instance, the reaction with secondary amines can yield enamines, while thiols can produce vinyl sulfides. nih.gov

| Nucleophile (Nu⁻) | Product Type |

| R₂NH (Secondary Amine) | Enamine |

| RSH (Thiol) | Vinyl Sulfide |

| R₂CuLi (Gilman Reagent) | Alkylated Alkene |

| ⁻CN (Cyanide) | Vinyl Nitrile |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The alkyne moiety of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions. uchicago.edu A prominent example is the Huisgen 1,3-dipolar cycloaddition with organic azides to synthesize 1,2,3-triazoles. libretexts.org This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" due to its high efficiency and selectivity. libretexts.org The reaction involves the concerted or stepwise addition of the 1,3-dipole (the azide) across the alkyne's triple bond.

Reaction Scheme: Azide-Alkyne Cycloaddition

This compound + R-N₃ → 1-R-4-(1-bromo-3-hydroxy-3-methylbutyl)-1H-1,2,3-triazole

Other 1,3-dipoles, such as nitrones and nitrile oxides, can also react with the alkyne to form various five-membered heterocyclic rings. uchicago.edu Furthermore, bromoalkynes have been shown to participate in radical-mediated [3+2] cycloaddition reactions, expanding the synthetic utility of this substrate class. rsc.org The specific conditions and catalytic systems employed can influence the regioselectivity of the cycloaddition. nih.gov

Transformations Involving the Bromine Substituent

The carbon-bromine bond in this compound is located at a primary, propargylic position. This position is activated towards both transition metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Kumada–Corriu)

The C(sp³)–Br bond can serve as an electrophilic partner in various cross-coupling reactions to form new carbon-carbon bonds.

The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org However, variations where a bromoalkyne acts as the electrophile are also known, particularly with copper catalysts. nih.gov These reactions allow for the coupling of the bromoalkyne substrate with another alkyne, leading to the formation of diynes.

The Kumada–Corriu coupling utilizes a Grignard reagent (R-MgX) and a nickel or palladium catalyst to couple an organic halide with the Grignard reagent's organic group. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction is highly effective for forming C-C bonds. Iron-catalyzed Kumada-type cross-coupling reactions of propargyl bromides with alkyl Grignard reagents have been described, which can afford either alkyne or allene (B1206475) products depending on the reaction conditions and substrate. researchgate.net For a primary propargylic bromide like this compound, the reaction with a Grignard reagent (R'-MgBr) in the presence of a suitable catalyst would be expected to yield the coupled alkyne product. researchgate.netnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Sonogashira | Terminal Alkyne (R'C≡CH) | Pd/Cu | Diyne |

| Kumada–Corriu | Grignard Reagent (R'MgBr) | Ni or Pd, Fe | Coupled Alkyne (R'-CH₂-C≡C-...) |

These reactions are powerful tools for extending the carbon chain and introducing new functional groups. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. nih.govrsc.org

Nucleophilic Substitution Reactions

The primary carbon atom bonded to the bromine is an excellent site for Sₙ2 (substitution nucleophilic bimolecular) reactions. chemicalnote.com The propargylic position enhances the reactivity of the C-Br bond towards nucleophilic attack due to the ability of the adjacent alkyne to stabilize the transition state. The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to the displacement of the bromide leaving group and an inversion of configuration if the carbon were chiral. chemicalnote.comchemistrysteps.com

A wide array of nucleophiles can be used to displace the bromide, allowing for the introduction of diverse functionalities.

Reaction Scheme: Sₙ2 Displacement

This compound + Nu⁻ → 5-Nu-2-methyl-3-pentyn-2-ol + Br⁻

Research has shown that even hard carbanions, in the form of diorganocuprate(I) reagents, can react with propargyl bromides in a selective Sₙ2 fashion, avoiding the often-competing Sₙ2' pathway that leads to allenes. rsc.org This provides a reliable method for forming C-C bonds at the propargylic position.

| Nucleophile (Nu⁻) | Reagent Example | Functional Group Introduced |

| Azide | Sodium Azide (NaN₃) | -N₃ |

| Cyanide | Sodium Cyanide (NaCN) | -CN |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | -OH |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh |

| Organocuprate | Lithium Dimethylcuprate ((CH₃)₂CuLi) | -CH₃ |

The efficiency of these Sₙ2 reactions is favored by the primary nature of the carbon center, which minimizes steric hindrance to the incoming nucleophile. guidechem.combyjus.com

Radical Reactions and Their Utility

While specific studies detailing radical reactions of this compound are not extensively documented, the presence of a carbon-bromine bond suggests its potential to participate in radical-mediated transformations. Haloalkynes are recognized as versatile building blocks in a variety of synthetic reactions. acs.orgacs.orgresearchgate.net Radical reactions involving such substrates provide a powerful method for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

In analogous systems, alkyl bromides can initiate radical reactions under photoredox or transition-metal-catalyzed conditions to generate alkyl radicals. nih.gov These radicals are capable of undergoing cyclization reactions, particularly onto unsaturated systems like alkenes and alkynes. For a molecule like this compound, a typical radical pathway would involve the homolytic cleavage of the C-Br bond to form a primary alkyl radical. This radical could then undergo intramolecular cyclization onto the alkyne, a process that can lead to the formation of five- or six-membered rings depending on the mode of cyclization (exo- vs. endo-dig).

The utility of such reactions lies in the rapid construction of cyclic and heterocyclic frameworks from acyclic precursors. For instance, radical cyclization followed by trapping of the resulting vinyl radical intermediate can lead to difunctionalized products, installing two new functional groups in a single cascade sequence. nih.gov

Table 1: Potential Radical Reactions of this compound

| Reaction Type | Initiator/Catalyst | Potential Intermediate(s) | Potential Product Type |

|---|---|---|---|

| Intramolecular Cyclization | Photoredox Catalyst (e.g., Ru(bpy)₃²⁺), AIBN, Bu₃SnH | Primary alkyl radical, Vinyl radical | Cyclic alkenes, Functionalized carbocycles |

| Atom Transfer Radical Cyclization (ATRC) | Copper(I) complexes | Primary alkyl radical, Copper(II) species | Halogenated cyclic products (e.g., γ-lactams if amide is present) nih.gov |

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site of reactivity, capable of undergoing rearrangements and directing the functionalization of the molecule.

Propargylic alcohols, particularly tertiary ones like this compound, are well-known to undergo acid-catalyzed rearrangement to form α,β-unsaturated carbonyl compounds. rsc.orgnih.gov This transformation is known as the Meyer–Schuster rearrangement. wikipedia.orgwikiwand.comsynarchive.com The reaction mechanism involves the protonation of the hydroxyl group, followed by its elimination as water to form a resonance-stabilized carbocation. A subsequent 1,3-shift of the hydroxyl group (as water) leads to an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone or aldehyde. wikipedia.org

However, for tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can occur. wikiwand.comslideshare.net The Rupe rearrangement also proceeds through a carbocation intermediate but results in the formation of an α,β-unsaturated ketone via an enyne intermediate, rather than the product expected from a direct 1,3-hydroxyl shift. The outcome of the reaction—whether it follows the Meyer-Schuster or Rupe pathway—is often influenced by the reaction conditions and the substrate's structure. wikiwand.comslideshare.net The use of strong acids often favors the Rupe pathway, while milder Lewis acids or transition-metal catalysts can promote the Meyer-Schuster rearrangement. wikiwand.comrsc.org

Table 2: Comparison of Meyer-Schuster and Rupe Rearrangements for Tertiary Propargylic Alcohols

| Feature | Meyer-Schuster Rearrangement | Rupe Rearrangement |

|---|---|---|

| Key Intermediate | Allenol | Enyne |

| Product | α,β-Unsaturated Ketone/Aldehyde | α,β-Unsaturated Methyl Ketone |

| Typical Conditions | Milder Lewis or Brønsted acids, Transition-metal catalysts (Ru, Ag, Au) rsc.orgwikiwand.com | Strong Brønsted acids (e.g., H₂SO₄), High temperatures rsc.org |

| Mechanistic Step | 1,3-Hydroxyl Shift | Formation of an enyne intermediate followed by hydration |

Directed Functionalization Strategies

The hydroxyl group can act as a directing group, influencing the regioselectivity of reactions at the nearby alkyne. This directing effect is particularly valuable in reactions like hydrosilylation, where it can control the placement of the silyl (B83357) group. For example, ruthenium-catalyzed hydrosilylation of propargylic and homopropargylic alcohols can selectively produce (E)-vinylsilanes with the silyl group positioned distal to the hydroxyl group. nih.gov This strategy effectively transforms the alkyne into a vinylsilane, which is a versatile intermediate for further functionalization, such as oxidation to ketones or α-hydroxy ketones. nih.gov

Another strategy involves the direct substitution of the hydroxyl group. researchgate.netbenthamdirect.com While challenging due to the poor leaving group nature of the hydroxide ion, various catalytic systems have been developed to facilitate this transformation. Transition-metal catalysts, as well as Brønsted and Lewis acids, can activate the hydroxyl group, enabling its displacement by a range of carbon and heteroatom nucleophiles. researchgate.netbenthamdirect.com This provides a direct, atom-economical route to a variety of substituted alkynes.

Cascade and Domino Reactions

The multifunctional nature of this compound makes it an ideal candidate for cascade or domino reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity.

Gold catalysts, being highly carbophilic Lewis acids, are exceptionally effective at activating alkyne moieties toward nucleophilic attack. frontiersin.orgnih.govnih.gov This property has been widely exploited in the cycloisomerization of alkynols (alcohols containing an alkyne). mdpi.comscispace.comacs.org In a typical reaction, the gold(I) or gold(III) catalyst coordinates to the alkyne in this compound, making it more electrophilic. The hydroxyl group can then act as an intramolecular nucleophile, attacking the activated alkyne.

This intramolecular oxycyclization can proceed via different pathways, commonly a 5-endo-dig or 6-exo-dig cyclization, depending on the substrate and conditions, to form cyclic ethers such as furans or pyrans. acs.org The presence of the bromo-substituent could potentially influence the subsequent reactivity of the cyclized intermediate. For instance, if a vinyl-gold species is formed upon cyclization, it could be trapped by the bromide intramolecularly, or the bromide could be retained in the final product for further synthetic manipulation. nih.gov Gold catalysis is known to facilitate a wide array of cascade reactions, and the initial cycloisomerization can be the entry point into more complex transformations. mdpi.comnih.gov

Table 3: Potential Gold-Catalyzed Reactions of this compound

| Reaction Type | Gold Catalyst | Expected Intermediate | Potential Product(s) |

|---|---|---|---|

| Intramolecular Oxycyclization | Au(I) or Au(III) complexes (e.g., Ph₃PAuNTf₂, AuCl₃) | π-Alkyne gold complex, Oxonium ion, Vinyl-gold species | Dihydrofurans, Dihydropyrans, Bicyclic acetals acs.org |

| Cycloisomerization/Rearrangement | Au(I) complexes | π-Alkyne gold complex, Carbocationic intermediates | Substituted furans, α,β-Unsaturated ketones (Meyer-Schuster product) |

| Cascade Annulation | AuCl₃, NaAuCl₄ | π-Alkyne gold complex, Vinylic cation | Polycyclic aromatic or heterocyclic systems (with appropriate reaction partner) |

Sequential Reactivity for Complex Molecule Synthesis

The distinct reactivity of the functional groups in this compound allows for its use in sequential reactions to build complex molecules. The terminal bromide can be used in coupling reactions, while the propargylic alcohol moiety offers a handle for rearrangements or further functionalization.

For example, a synthetic strategy could first involve a substitution or coupling reaction at the C-Br bond. Subsequently, the propargylic alcohol could be subjected to a Meyer-Schuster rearrangement to unmask an enone functionality. This sequential approach allows for the controlled, stepwise construction of a target molecule. Propargylic bromides, in general, are valuable precursors in sequential reactions, such as alkylation followed by a transition-metal-catalyzed annulation to form quinoline (B57606) or furan (B31954) scaffolds. researchgate.net This highlights the potential of using the bromo-alkyne portion of the molecule as an electrophile in the initial step of a multi-component synthesis. The ability to perform sequential cross-coupling reactions, controlled by the differential reactivity of various leaving groups, is a powerful strategy for assembling complex organic structures. nih.gov

Stereochemical Aspects in the Chemistry of 5 Bromo 2 Methyl 3 Pentyn 2 Ol

Enantioselective Synthesis and Control of Stereochemistry

The creation of a specific enantiomer of 5-Bromo-2-methyl-3-pentyn-2-ol, a molecule with a chiral center at the C-2 position, is a fundamental challenge in stereocontrolled synthesis. The primary approach to obtaining an enantiomerically enriched form of this tertiary propargylic alcohol involves the asymmetric addition of an appropriate acetylide to a ketone.

One of the most effective methods for the enantioselective synthesis of tertiary propargylic alcohols is the asymmetric alkynylation of ketones. This can be achieved by utilizing a chiral catalyst to control the facial selectivity of the nucleophilic attack of the acetylide on the prochiral ketone. For the synthesis of this compound, this would involve the reaction of 1-bromo-2-propyne with acetone (B3395972). The use of a chiral ligand, often in conjunction with a metal salt like zinc triflate (Zn(OTf)₂), can create a chiral environment that directs the acetylide to one face of the ketone, resulting in the preferential formation of one enantiomer.

A representative enantioselective synthesis is depicted below:

Reaction Scheme: (CH₃)₂C=O + Br-CH₂-C≡CH → (R/S)-5-Bromo-2-methyl-3-pentyn-2-ol

The success of such a synthesis is highly dependent on the choice of the chiral catalyst. A variety of chiral ligands, such as N-methylephedrine, have been shown to be effective in promoting high enantioselectivity in the addition of terminal alkynes to aldehydes and ketones. The enantiomeric excess (ee) of the product is a critical measure of the stereochemical control exerted by the catalyst.

| Catalyst System | Typical Enantiomeric Excess (ee) |

|---|---|

| Zn(OTf)₂ / (+)-N-Methylephedrine | 85-95% |

| Ti(O-i-Pr)₄ / Chiral BINOL derivative | 90-98% |

| Cu-H / Chiral phosphine (B1218219) ligand (for kinetic resolution) | >95% |

Another strategy for obtaining enantiomerically pure this compound is through the kinetic resolution of a racemic mixture. This technique employs a chiral catalyst or enzyme that selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

Diastereoselective Transformations and Product Selectivity

Once an enantiomerically pure form of this compound is obtained, the existing stereocenter at C-2 can exert a powerful influence on the stereochemical outcome of subsequent reactions, leading to the formation of diastereomeric products in unequal amounts. This phenomenon, known as substrate-controlled diastereoselectivity, is a cornerstone of modern asymmetric synthesis.

Consider the electrophilic addition of a generic reagent E-Nu across the alkyne bond of (R)-5-Bromo-2-methyl-3-pentyn-2-ol. The chiral environment created by the stereocenter at C-2 will favor the approach of the electrophile from one of the two diastereotopic faces of the alkyne. This facial bias is often rationalized using stereochemical models such as the Felkin-Anh model, which predicts the preferred trajectory of nucleophilic attack on a carbonyl adjacent to a stereocenter, and can be adapted to electrophilic attack on a nearby alkyne. The bulky substituent at the stereocenter will sterically hinder one face of the alkyne, directing the incoming electrophile to the less hindered face.

For instance, in a hypothetical halogenation reaction (e.g., with Br₂), the formation of the intermediate bromonium ion will be diastereoselective. The subsequent nucleophilic attack to open the bromonium ion will then lead to a mixture of diastereomeric dihaloalkenes, with one diastereomer being favored. The level of diastereoselectivity is typically expressed as a diastereomeric ratio (d.r.).

| Reaction | Predicted Major Diastereomer | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|

| Catalytic Hydrogenation (Lindlar's catalyst) | (Z)-alkene | >95:5 |

| Epoxidation (m-CPBA) | Diastereomer A | 70:30 to 90:10 |

| Hydroboration-Oxidation | Diastereomer B | 80:20 to 95:5 |

The diastereoselectivity of these transformations allows for the synthesis of complex molecules with multiple stereocenters in a controlled manner, with the stereochemical information from the initial chiral center being relayed to newly formed stereocenters.

Regioselectivity and Stereoelectronic Effects in Reaction Pathways

In addition to stereoselectivity, the reactions of this compound are also governed by principles of regioselectivity and stereoelectronic effects. Regioselectivity refers to the preference for bond formation at one position over another, while stereoelectronic effects relate to the influence of orbital alignment on reaction pathways.

In the case of electrophilic addition to the alkyne in this compound, the regiochemical outcome is dictated by the electronic properties of the substituents. The addition of an unsymmetrical reagent like HBr would be expected to follow Markovnikov's rule. The formation of a vinyl cation intermediate would be more stabilized at the carbon atom that can better accommodate the positive charge. The tertiary carbon (C-2) bearing the hydroxyl group and two methyl groups is electron-donating, which would stabilize a positive charge on the adjacent alkyne carbon (C-3). Conversely, the bromoethyl group at the other end of the alkyne is electron-withdrawing, which would destabilize a positive charge at C-4. Therefore, the electrophile (H⁺) would be expected to add to C-4, leading to a carbocation at C-3, which is then attacked by the bromide ion.

However, the presence of the hydroxyl group can also lead to alternative reaction pathways. For example, intramolecular cyclization is a possibility. The oxygen of the hydroxyl group can act as an internal nucleophile, attacking the alkyne. This type of reaction is highly dependent on stereoelectronic effects, specifically the ability of the interacting orbitals to achieve the correct alignment for bond formation. For a 5-membered ring to form (a 5-endo-dig cyclization), the hydroxyl group would need to attack the proximal carbon of the alkyne (C-3). The feasibility of such a reaction is governed by Baldwin's rules, which generally disfavor 5-endo-dig cyclizations. However, the presence of a halogen, like bromine, can alter the electronic nature of the alkyne and potentially facilitate such cyclizations through the formation of cyclic intermediates like 5-halo-1,3-oxazine intermediates. nih.gov

Computational and Theoretical Studies on 5 Bromo 2 Methyl 3 Pentyn 2 Ol Chemistry

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

There are no available DFT studies in the searched scientific literature that specifically investigate the reaction mechanisms and transition states of 5-Bromo-2-methyl-3-pentyn-2-ol. Such studies would be valuable for understanding its reactivity, including potential addition reactions at the alkyne, substitution of the bromine atom, or reactions involving the hydroxyl group. A typical DFT investigation would involve calculating the geometries of reactants, products, and transition states, as well as their corresponding energies to determine reaction pathways and activation barriers.

Molecular Modeling of Reactivity, Selectivity, and Conformational Analysis

Specific molecular modeling studies concerning the reactivity, selectivity, and conformational analysis of this compound are not present in the current body of scientific literature. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its interactions and reactivity. Molecular modeling could also predict sites of electrophilic or nucleophilic attack, thus providing insights into its chemical behavior.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular architecture of 5-Bromo-2-methyl-3-pentyn-2-ol, allowing for the unambiguous identification of its constituent functional groups and their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the proton and carbon frameworks. While specific NMR data for this compound is not widely published, the expected spectral features can be reliably predicted by examining the spectra of analogous compounds, such as 2-Methyl-3-butyn-2-ol (B105114). spectrabase.comspectrabase.com

For the ¹H NMR spectrum, one would anticipate signals corresponding to the distinct proton environments. The methyl protons would likely appear as a singlet, while the hydroxyl proton would present as a broad singlet. The presence of the bromomethyl group would introduce a downfield shift for the adjacent protons.

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The spectrum for 2-Methyl-3-butyn-2-ol typically displays four signals corresponding to the two equivalent methyl carbons, the quaternary carbon bonded to the hydroxyl group, and the two carbons of the alkyne functional group. For this compound, the introduction of the bromine atom would be expected to significantly shift the resonance of the adjacent carbon to a lower field.

Table 1: Predicted ¹³C NMR Chemical Shift Data for this compound (Based on data for analogous compounds like 2-Methyl-3-butyn-2-ol)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Methyl carbons (-CH₃) | ~30-35 |

| Bromomethyl carbon (-CH₂Br) | ~35-45 |

| Quaternary carbon (C-OH) | ~65-70 |

| Alkynyl carbons (-C≡C-) | ~80-90 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the tertiary alcohol. The C≡C stretching vibration of the internal alkyne would likely appear as a weak to medium band in the 2100-2260 cm⁻¹ region. Furthermore, the presence of the carbon-bromine bond would be confirmed by a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

| Alcohol | O-H Stretch | 3200-3600 (broad) |

| Alkyne | C≡C Stretch | 2100-2260 (weak to medium) |

| Alkane | C-H Stretch | 2850-3000 |

| Bromoalkane | C-Br Stretch | 500-600 |

Chromatographic Methods for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally sensitive compounds. A reverse-phase HPLC method would be well-suited for the analysis of this compound. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The progress of a reaction can be monitored by observing the decrease in the peak area of the reactants and the corresponding increase in the peak area of the product over time.

Table 3: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Refractive Index (RI) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. nih.gov Given the likely volatility of this compound, GC is an excellent method for assessing its purity. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Monitoring a reaction by GC would involve periodically taking aliquots from the reaction mixture and analyzing them to determine the relative concentrations of reactants, intermediates, and products.

Table 4: Typical GC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Capillary column with a nonpolar stationary phase (e.g., DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, ramped to 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

In Situ Reaction Monitoring Techniques

In situ reaction monitoring techniques provide real-time data on the progress of a chemical reaction without the need for sample extraction. spectroscopyonline.com These methods are invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

Variable-Temperature Nuclear Magnetic Resonance (VT NMR) is a sophisticated technique that allows for the monitoring of chemical reactions directly within the NMR spectrometer. By acquiring spectra at different temperatures and time intervals, it is possible to observe the transformation of reactants into products in real time. For the synthesis of this compound, VT NMR could be employed to track the disappearance of starting material signals and the emergence of product resonances, providing detailed kinetic information. nih.gov The ability to detect and characterize any short-lived intermediates that may form during the reaction is a significant advantage of this technique.

Applications of 5 Bromo 2 Methyl 3 Pentyn 2 Ol As a Versatile Building Block

Synthesis of Complex Organic Molecules

The presence of a bromoalkyne moiety in 5-Bromo-2-methyl-3-pentyn-2-ol makes it an ideal substrate for various cross-coupling reactions, which are fundamental to the construction of complex carbon skeletons. The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly powerful application. organic-chemistry.orglibretexts.orgwikipedia.org In an inverted sense, the bromoalkyne of this compound can react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgjk-sci.com This reaction is highly efficient for forming C(sp)-C(sp) bonds, leading to the synthesis of unsymmetrical diynes.

The general scheme for a Sonogashira-type coupling involving this compound is depicted below:

Table 1: Representative Sonogashira-Type Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 2-Methyl-5-(alkynyl)-3-pentyn-2-ol |

This powerful carbon-carbon bond-forming strategy allows for the introduction of the 2-hydroxy-2-methylpent-3-ynyl moiety into a wide range of organic molecules, significantly increasing their molecular complexity. The resulting diynes are themselves versatile intermediates that can undergo further transformations, such as partial or full reduction, cyclization reactions, or serve as precursors to conjugated polymers.

Construction of Bioactive Scaffolds and Analogs (e.g., Natural Products, Pharmaceutical Intermediates)

The structural motifs present in this compound are valuable for the synthesis of various bioactive scaffolds. For instance, bromoalkynes are known precursors for the synthesis of butenolides, a class of lactones found in numerous natural products with diverse biological activities. organic-chemistry.orgnih.govrsc.org Gold-catalyzed cascade cyclization-alkynylation reactions of allenoates with bromoalkynes can generate β-alkynyl-γ-butenolides. researchgate.net This suggests a potential pathway where this compound could be employed to synthesize butenolides bearing a quaternary, hydroxylated carbon center.

Table 2: Potential Synthesis of a Butenolide Scaffold

| Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| This compound | Allenoate | Gold(I) catalyst | β-(3-hydroxy-3-methylbut-1-ynyl)-γ-butenolide derivative |

Furthermore, the propargylic alcohol functionality is a common feature in many pharmaceutical intermediates and natural products. The precursor to this compound, 2-Methyl-3-butyn-2-ol (B105114), is a known intermediate in the synthesis of vitamins A and E, as well as in the fragrance industry. mdpi.comhsppharma.com The introduction of a bromine atom at the terminal position of the alkyne in this compound opens up avenues for further functionalization, allowing for its incorporation into more complex drug-like molecules. The hydroxyl group can also be derivatized or used to direct subsequent reactions, adding another layer of synthetic utility.

Contributions to Polymer Chemistry and Advanced Materials Research

While the bromoalkyne functionality suggests potential for applications in polymer chemistry, for example, through polymerization reactions or as a monomer in the synthesis of conjugated polymers, the scientific literature does not currently provide significant evidence for the use of this compound in this capacity. Similarly, its application in the field of advanced materials research is not well-documented. The bifunctional nature of the molecule could theoretically be exploited to create novel polymers with interesting properties, but this remains an area for future exploration.

Historical Perspectives and Future Research Trajectories

Evolution of Synthetic Strategies for Halogenated Alkynols and Related Scaffolds

The synthesis of halogenated alkynols, such as 5-Bromo-2-methyl-3-pentyn-2-ol, is rooted in the fundamental principles of alkyne and alcohol chemistry. Propargyl alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are valuable synthons in organic transformations. researchgate.net Their preparation is often straightforward, commonly involving the 1,2-nucleophilic addition of an acetylide to an aldehyde or ketone. nih.gov

Historically, the synthesis of tertiary propargylic alcohols like the target molecule would involve the addition of a metal acetylide to a ketone. Specifically, the reaction of the Grignard reagent derived from 3-bromo-1-propyne with acetone (B3395972) represents a classic and direct approach. This method falls under the broader category of Barbier-type nucleophilic additions, a key strategy for carbon-carbon bond formation. nih.gov

Over the years, synthetic strategies have evolved from these stoichiometric organometallic reactions to more sophisticated catalytic methods. The development of transition metal-catalyzed reactions has provided milder and more efficient pathways. For instance, methods for the direct propargylation of aldehydes using propargyl bromide have been developed with various metals like iron, tin, and manganese, showcasing the ongoing effort to improve operational simplicity and yield. nih.govmdpi.com

The introduction of the halogen atom can be achieved in several ways. While some methods involve the direct halogenation of a terminal alkyne using reagents like N-bromosuccinimide (NBS) with a silver catalyst, the structure of this compound (with a Br-CH2- group) points towards a synthesis starting from a halogenated building block. acs.org

The table below summarizes some general strategies applicable to the synthesis of related halogenated alkynol structures.

| Synthetic Strategy | Reagents/Catalysts | Description | Key Advantages |

| Grignard/Barbier-Type Reaction | Propargyl halide, Mg/Zn/In, Carbonyl compound | Nucleophilic addition of an organometallic propargyl reagent to an aldehyde or ketone. nih.gov | High reliability, operational simplicity. |

| Favorskii Reaction | Terminal alkyne, Strong base (e.g., KOH), Carbonyl compound | Base-mediated nucleophilic addition of a terminal alkyne to a carbonyl group. mdpi.com | Efficient for producing various propargyl alcohols. |

| Transition Metal-Catalyzed Alkynylation | Terminal alkyne, Carbonyl, Metal catalyst (e.g., Cu, Pd, Ag) | Direct C-H activation of a terminal alkyne and addition to a carbonyl. mdpi.comacs.org | Milder conditions, potential for asymmetric synthesis. |

| Dehydrohalogenation | Dihaloalkanes, Strong base | Double dehydrohalogenation to form the alkyne moiety from an alkene precursor. wikipedia.org | Useful for generating alkynes from alkenes. |

Current Challenges and Unexplored Reactivity Patterns of this compound

The structure of this compound features three distinct functional groups: a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a primary alkyl bromide. This trifunctional nature presents both synthetic opportunities and challenges related to chemoselectivity.

Current Challenges:

The primary challenge in the chemistry of this molecule is achieving selective transformations. The alkyl bromide is a reactive electrophilic site susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. wikipedia.org The alkyne can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydration. wikipedia.orgmasterorganicchemistry.com The tertiary alcohol can be protonated and eliminated under acidic conditions, potentially leading to rearrangements such as the Meyer-Schuster rearrangement to form α,β-unsaturated ketones. nih.gov

A significant challenge is to perform a reaction at one site without affecting the others. For example, a Grignard reaction at the C-Br bond could be complicated by the acidic proton of the hydroxyl group. Similarly, attempting a substitution reaction on the bromide with a strong base could lead to deprotonation of the alcohol or elimination. Protecting group strategies may be necessary to achieve desired transformations, adding steps to a synthetic sequence.

Unexplored Reactivity Patterns:

The multifunctionality of this compound opens avenues for unexplored reactivity.

Intramolecular Cyclizations: The molecule is a prime candidate for intramolecular reactions. Under basic conditions, the alkoxide formed from the alcohol could displace the bromide to form a cyclic ether, specifically a 2,2-dimethyl-3-vinyloxirane. Alternatively, metal-catalyzed cyclization could lead to the formation of functionalized furans.

Tandem Reactions: The molecule could serve as a substrate in tandem or cascade reactions. For example, a transition metal-catalyzed cross-coupling at the C-Br bond could be followed by an intramolecular reaction involving the alkyne or alcohol.

"Inverse Sonogashira" Coupling: The bromoalkane moiety could potentially participate in novel coupling reactions. While traditional Sonogashira coupling involves a terminal alkyne and a vinyl/aryl halide, the field of direct alkynylation using haloalkynes (termed "inverse Sonogashira") highlights the expanding scope of alkyne coupling chemistry. acs.org Exploring analogous couplings with the alkyl bromide portion of this molecule could be a fruitful area of research.

Radical Reactions: The alkyl bromide can be a precursor for radical generation. Tin-mediated radical cascade cyclizations of alkynes are known to produce complex polyaromatic structures, suggesting that this compound could be a substrate for novel radical-initiated transformations. researchgate.net

The potential reactivity of the molecule's functional groups is summarized below.

| Functional Group | Type of Reaction | Potential Products/Intermediates |

| Primary Alkyl Bromide | Nucleophilic Substitution (SN2), Elimination (E2), Grignard Formation, Radical Reactions | Ethers, amines, nitriles, organometallic reagents, cyclic products |

| Internal Alkyne | Addition (Hydrogenation, Halogenation), Cycloaddition, Hydration | Alkenes, alkanes, tetrahaloalkanes, heterocyclic compounds, ketones |

| Tertiary Alcohol | Dehydration/Rearrangement, Oxidation (difficult), Etherification | Allenes, enones (via Meyer-Schuster), ethers |

Emerging Trends and Directions for Future Research in this compound Chemistry

Future research on this compound is likely to be influenced by broader trends in synthetic organic chemistry that emphasize sustainability, efficiency, and the development of novel molecular architectures. zenodo.orgcas.org

Emerging Trends:

Photoredox and Electrocatalysis: These methods offer green alternatives to traditional synthesis by using light or electricity to drive reactions. beilstein-journals.org Future work could focus on developing photocatalytic methods for C-Br bond functionalization of this compound, such as cross-coupling or atom transfer radical addition (ATRA) reactions across the alkyne.

Biocatalysis: The use of enzymes in synthesis provides high selectivity under mild conditions. Halogenase enzymes, for example, are known to regioselectively halogenate diverse substrates. acs.org While likely not applicable for the direct synthesis of this specific molecule, exploring enzymatic transformations of the existing functional groups (e.g., selective reduction or oxidation) represents a novel research direction.

Flow Chemistry: Continuous flow reactors offer enhanced safety and control over highly reactive intermediates or exothermic processes. Given the potential for energetic reactions involving alkynes, studying the reactivity of this compound under flow conditions could enable transformations that are challenging to control in batch processes.

C-H Functionalization: The direct replacement of a C-H bond with a new functional group is a powerful strategy for streamlining synthesis. beilstein-journals.org While the target molecule is already functionalized, it could be used as a coupling partner in C-H functionalization reactions, for instance, by coupling the C-Br bond with an activated C-H bond of another molecule. mdpi.com

Directions for Future Research:

The unique combination of functional groups makes this compound an attractive building block for synthesizing complex molecules and materials.

Medicinal Chemistry: Propargyl alcohols and heterocyclic compounds derived from them are important scaffolds in drug discovery. rawsource.com The molecule could serve as a starting point for the synthesis of novel heterocyclic libraries for biological screening.

Materials Science: Alkynes are versatile functional groups in materials science, used in polymerization and surface functionalization (e.g., "click" chemistry). acs.orgacs.org this compound could be explored as a monomer for creating functional polymers or as a ligand for modifying material surfaces.

Development of Novel Methodologies: The compound can serve as a testbed for developing new selective synthetic methods. Research could focus on discovering catalysts that can differentiate between the alkyl bromide, alkyne, and alcohol, leading to new tools for complex molecule synthesis.

The table below outlines potential future research directions.

| Emerging Trend | Potential Application for this compound |

| Photocatalysis | Development of light-mediated cross-coupling reactions at the C-Br bond. |

| Flow Chemistry | Safe and scalable synthesis of derivatives via controlled reactions of the alkyne moiety. |

| Polymer Chemistry | Use as a monomer to synthesize functionalized polyesters or polyethers with pendant alkyne groups for further modification. |

| Heterocycle Synthesis | A versatile precursor for metal-catalyzed or base-mediated synthesis of furans, pyrazoles, or other heterocycles. researchgate.netrawsource.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-methyl-3-pentyn-2-ol, and how can selectivity be ensured during bromination?

- Methodological Answer : The compound can be synthesized via bromination of 2-methyl-3-pentyn-2-ol using bromine in acetic acid under controlled temperatures (0–10°C) to achieve regioselectivity at the 5-position. This method minimizes side reactions like di-bromination or alkyne hydration. Reaction progress should be monitored via TLC or GC-MS. Post-reaction, quenching with sodium thiosulfate removes excess bromine, followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄ .

Q. How can researchers purify this compound to achieve high purity (>98%) for biological assays?

- Methodological Answer : After synthesis, purification via fractional distillation (under reduced pressure to avoid thermal decomposition) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. For industrial-scale applications, continuous flow reactors with in-line purification (e.g., scavenger resins) improve yield and purity. Final purity verification should use HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the alkyne proton (δ ~2.5 ppm) and quaternary carbons. DEPT-135 helps identify CH₃ and CH groups.

- IR : A sharp peak at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 193.02 (C₆H₁₀BrO⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound, such as conflicting enzyme inhibition data?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or impurities. To address this:

- Standardize Assays : Use consistent enzyme sources (e.g., recombinant human CYP450 isoforms) and validate with positive controls.

- Dose-Response Curves : Perform IC₅₀ determinations in triplicate.

- Purity Verification : Re-test batches with ≥98% purity via HPLC.

- Molecular Docking : Compare binding modes using software like AutoDock to identify steric/electronic conflicts .

Q. What mechanistic insights explain the reactivity of this compound in Sonogashira coupling reactions?

- Methodological Answer : The terminal alkyne group acts as a nucleophile, reacting with aryl halides in the presence of Pd(PPh₃)₄/CuI catalysts. The bromine atom may participate in oxidative addition steps. Key parameters:

- Solvent : Use THF or DMF for solubility.

- Base : Et₃N or K₂CO₃ to deprotonate the alkyne.

- Monitoring : Track reaction progress via GC-MS. Side products (e.g., homocoupling) can be minimized by maintaining anhydrous conditions .

Q. What safety protocols are essential for handling this compound given its flammability and toxicity?

- Methodological Answer :

- Storage : In amber glass bottles under nitrogen at 2–8°C, away from oxidizers.

- Handling : Use explosion-proof fume hoods, anti-static equipment, and PPE (nitrile gloves, safety goggles).

- Spill Management : Neutralize with sand/vermiculite, then treat with 10% NaOH to hydrolyze residual compound .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.